tert-butyl N-[1-[1-(cyclopropylmethyl)tetrazol-5-yl]-3-methylpiperidin-4-yl]carbamate
Description
tert-Butyl N-[1-[1-(cyclopropylmethyl)tetrazol-5-yl]-3-methylpiperidin-4-yl]carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tetrazole ring, a piperidine ring, and a tert-butyl carbamate group, making it a versatile molecule for various applications.
Properties
IUPAC Name |
tert-butyl N-[1-[1-(cyclopropylmethyl)tetrazol-5-yl]-3-methylpiperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N6O2/c1-11-9-21(14-18-19-20-22(14)10-12-5-6-12)8-7-13(11)17-15(23)24-16(2,3)4/h11-13H,5-10H2,1-4H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTKFOCRWKQGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NC(=O)OC(C)(C)C)C2=NN=NN2CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[1-(cyclopropylmethyl)tetrazol-5-yl]-3-methylpiperidin-4-yl]carbamate typically involves multiple steps, including the formation of the tetrazole ring, the piperidine ring, and the final coupling with the tert-butyl carbamate group. The synthetic route may involve:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperidine Ring: This step may involve the reduction of a suitable precursor, followed by cyclization.
Coupling with tert-Butyl Carbamate: The final step involves the reaction of the intermediate with tert-butyl carbamate under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-[1-(cyclopropylmethyl)tetrazol-5-yl]-3-methylpiperidin-4-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-[1-(cyclopropylmethyl)tetrazol-5-yl]-3-methylpiperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific biological targets makes it a valuable tool for research.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials and products. Its versatility makes it suitable for various industrial applications, including the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[1-(cyclopropylmethyl)tetrazol-5-yl]-3-methylpiperidin-4-yl]carbamate involves its interaction with specific molecular targets. The tetrazole ring and piperidine ring allow it to bind to specific proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[1-(cyclopropylmethyl)-1H-tetrazol-5-yl]carbamate
- tert-Butyl N-[1-(cyclopropylmethyl)-3-methylpiperidin-4-yl]carbamate
Uniqueness
tert-Butyl N-[1-[1-(cyclopropylmethyl)tetrazol-5-yl]-3-methylpiperidin-4-yl]carbamate is unique due to its combination of a tetrazole ring and a piperidine ring. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
